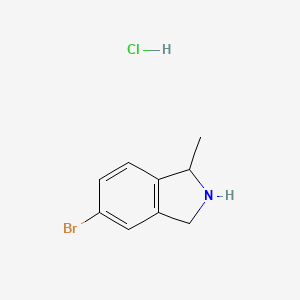

5-Bromo-1-methylisoindoline hydrochloride

Vue d'ensemble

Description

5-Bromo-1-methylisoindoline hydrochloride is an organic compound with the chemical formula C9H10BrClN. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring, along with the hydrochloride salt, gives this compound its unique chemical properties.

Analyse Biochimique

Biochemical Properties

5-Bromo-1-methylisoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in either inhibition or activation of these targets . For instance, the binding of this compound to an enzyme’s active site can inhibit its activity, thereby affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level must be reached for the compound to exert its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of various metabolites in the body. Additionally, this compound may influence the activity of cofactors that are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methylisoindoline hydrochloride typically involves the bromination of 1-methylisoindoline. The reaction is carried out by treating 1-methylisoindoline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified by recrystallization or chromatography to remove any impurities.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Reduction of this compound can lead to the formation of 1-methylisoindoline or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products:

Substitution: Formation of substituted isoindoline derivatives.

Oxidation: Formation of isoindoline-5-one or other oxidized products.

Reduction: Formation of 1-methylisoindoline or partially reduced derivatives.

Applications De Recherche Scientifique

5-Bromo-1-methylisoindoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-methylisoindoline hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

5-Bromoisoindoline: Lacks the methyl group at the 1-position.

1-Methylisoindoline: Lacks the bromine atom at the 5-position.

5-Chloro-1-methylisoindoline hydrochloride: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 5-Bromo-1-methylisoindoline hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Activité Biologique

5-Bromo-1-methylisoindoline hydrochloride is an organic compound characterized by its unique bicyclic structure, which includes a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring. Its chemical formula is C₉H₁₁BrClN, and it is commonly studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves disrupting cellular processes in microbial cells, which may include interference with cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound has garnered attention for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as modulation of cell signaling pathways, including the MAPK/ERK pathway. This pathway is crucial for regulating cell growth and differentiation. In vitro studies have reported that this compound can inhibit the proliferation of various cancer cells, suggesting its potential as a lead compound in cancer therapy.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other drugs when administered concurrently.

- Cell Signaling Modulation : The compound modulates key signaling pathways that are involved in cell survival and apoptosis, thereby affecting cancer cell viability.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, potentially leading to either activation or inhibition of receptor-mediated responses .

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

- Case Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

- Case Study on Anticancer Effects : In vitro studies conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM. Molecular analysis revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins following treatment.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromoisoindole | Similar isoindole structure | Significant anticancer activity |

| 1-Methylisoindoline | Lacks bromine substituent | Exhibits different biological activities |

| 7-Bromo-1-methylisoindoline | Bromine at a different position | Potentially different reactivity profile |

| 5-Chloro-1-methylisoindoline | Chlorine instead of bromine | Varies in antimicrobial efficacy |

This comparison highlights the unique properties of this compound, particularly its combination of bromine and methyl groups, which influence its biological activities.

Propriétés

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593409 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-18-4 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.